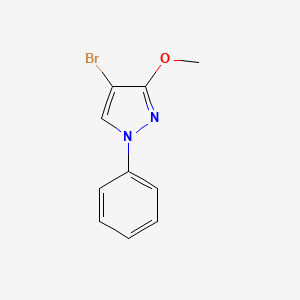

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

168820-17-5 |

|---|---|

Molecular Formula |

C10H9BrN2O |

Molecular Weight |

253.09 g/mol |

IUPAC Name |

4-bromo-3-methoxy-1-phenylpyrazole |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-9(11)7-13(12-10)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

QXBDYMULAJTADX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C=C1Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Methoxy 1 Phenyl 1h Pyrazole and Analogous Systems

Retrosynthetic Analysis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the ether linkage. This bond can be traced back to its precursor, 4-Bromo-1-phenyl-1H-pyrazol-3-ol, through an O-alkylation reaction. mdpi.comresearchgate.net This precursor itself is a valuable starting material for creating a variety of functionalized pyrazoles. mdpi.com The bromo- and phenyl-substituted pyrazole (B372694) core points towards a cyclocondensation reaction between a phenylhydrazine (B124118) derivative and a suitable three-carbon synthon, a common and effective strategy for constructing the pyrazole ring.

Classical and Modern Approaches to Pyrazole Core Synthesis

The construction of the pyrazole ring is a well-established field with a variety of powerful methods. These can be broadly categorized into cyclocondensation, cycloaddition, and multicomponent reactions.

Cyclocondensation Reactions (e.g., Hydrazine (B178648) with 1,3-Dicarbonyl Systems)

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, first described in 1883. slideshare.netwikipedia.orgmdpi.com This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically under acidic conditions. slideshare.netjk-sci.comslideshare.net The mechanism initiates with the formation of an imine between the hydrazine and one of the carbonyl groups, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, which, after dehydration, yields the stable aromatic pyrazole ring. wikipedia.orgjk-sci.com

A key consideration in this synthesis is regioselectivity when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, which can lead to a mixture of regioisomers. wikipedia.orgmdpi.com The reaction is versatile and can be applied to various 1,3-dicarbonyl equivalents, including β-ketoesters, to produce pyrazolones, which are tautomers of hydroxypyrazoles. chemhelpasap.com

Table 1: Overview of Knorr Pyrazole Synthesis

| Feature | Description |

| Reactants | Hydrazine (or derivative) and a 1,3-dicarbonyl compound. |

| Product | Pyrazole or pyrazolone. |

| Conditions | Typically involves an acid catalyst. slideshare.net |

| Advantages | High reactivity, fast reactions, and often high yields due to the formation of a stable aromatic product. chemhelpasap.com |

| Limitations | Potential for the formation of regioisomeric mixtures with unsymmetrical reactants. mdpi.com |

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Imines, Diazo Compounds, Sydnones)

Modern synthetic chemistry often employs 1,3-dipolar cycloaddition reactions for the atom-economical construction of five-membered heterocyclic rings like pyrazoles. bas.bgchim.it This approach is intrinsically more regioselective than many cyclocondensation reactions. chim.it

Nitrile Imines: These are transient 1,3-dipoles that can be generated in situ from hydrazonoyl halides. rsc.org They react readily with dipolarophiles, such as alkynes, to form pyrazoles. bas.bgyoutube.com This method provides a direct route to polysubstituted pyrazoles with controlled regiochemistry. chim.itrsc.orgrsc.org

Diazo Compounds: The cycloaddition of diazo compounds with alkenes or alkynes is another powerful, atom-economic strategy for pyrazole synthesis. rsc.orgnih.govrsc.org The reaction with an alkene initially forms a pyrazoline, which can then be oxidized to the corresponding pyrazole. wikipedia.org While electron-rich diazo compounds can react under thermal conditions, reactions with electron-deficient diazo carbonyl compounds may require catalysis. rsc.org

Sydnones: Sydnones are mesoionic compounds that serve as stable 1,3-dipole precursors. researchgate.netnih.gov They undergo thermal 1,3-dipolar cycloaddition with alkynes to produce pyrazoles, although this can require harsh conditions and may result in poor regioselectivity. nih.govbenthamdirect.com To address these limitations, copper-catalyzed (CuSAC) and strain-promoted (SPSAC) sydnone-alkyne cycloaddition reactions have been developed, offering improved reaction kinetics and control. nih.govbenthamdirect.com This strategy has been successfully used to synthesize various pyrazole derivatives, including complex C-nucleosides. acs.orgmdpi.com

Multicomponent Reaction Strategies for Pyrazole Derivatization

Multicomponent reactions (MCRs) have gained significant traction for the synthesis of complex molecules like pyrazoles in a single, efficient step. mdpi.comacs.org These reactions offer high atom economy and procedural simplicity, making them a cornerstone of green chemistry. acs.orgacs.org

MCRs can assemble pyrazoles from three or more starting materials in a one-pot process. beilstein-journals.org For instance, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) can efficiently produce highly substituted pyrano[2,3-c]pyrazoles. nih.gov Various catalysts, including piperidine, nano-organocatalysts, and even catalyst-free conditions under ultrasound irradiation, have been employed to facilitate these transformations. jk-sci.commdpi.comnih.gov This strategy allows for the rapid generation of molecular diversity and the synthesis of complex pyrazole-fused heterocyclic systems. mdpi.comacs.org

Targeted Synthesis of this compound

The specific synthesis of the title compound is a prime example of a targeted derivatization of a pre-formed pyrazole core.

O-Alkylation of 4-Bromo-1-phenyl-1H-pyrazol-3-ol as a Key Synthetic Pathway

The most direct route to this compound involves the O-alkylation of its corresponding hydroxyl precursor, 4-Bromo-1-phenyl-1H-pyrazol-3-ol. mdpi.comresearchgate.net This transformation is typically achieved using a standard methylation procedure. mdpi.com

The reaction involves deprotonating the hydroxyl group of 4-Bromo-1-phenyl-1H-pyrazol-3-ol with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). mdpi.comresearchgate.net The resulting alkoxide is then treated with an alkylating agent, in this case, methyl iodide, to form the desired ether. This method has been shown to produce the title compound in high yield (88%) after purification by column chromatography. mdpi.com The methoxy (B1213986) group serves as a stable protecting group for the hydroxyl functionality, which can be advantageous for subsequent functionalization reactions where a free hydroxyl group would be unfavorable. mdpi.comresearchgate.net

Table 2: Synthesis of this compound

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 4-Bromo-1-phenyl-1H-pyrazol-3-ol | 1. NaH2. Methyl iodide | DMF, 0 °C to 60 °C | This compound | 88% | mdpi.com |

Regioselective Considerations in the Synthesis of this compound Precursors

The synthesis of substituted pyrazoles, such as this compound, often originates from the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com For the target molecule, this typically involves the reaction of a precursor 1,3-dicarbonyl equivalent with phenylhydrazine. The core challenge in this approach, especially with unsymmetrically substituted dicarbonyls, is controlling the regioselectivity of the condensation to yield the desired isomer. thieme-connect.comconicet.gov.ar

The reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-diketone can theoretically produce two different pyrazole regioisomers. conicet.gov.ar The regiochemical outcome is influenced by several factors, including the nature of the substituents on the diketone, the reaction conditions, and the solvent used. For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been shown to achieve high regioselectivity when conducted in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), as opposed to polar protic solvents like ethanol. organic-chemistry.org

In the context of precursors for this compound, a key intermediate would be a methoxy-substituted 1,3-dicarbonyl compound. The reaction with phenylhydrazine would then form the 3-methoxy-1-phenyl-1H-pyrazole core. Subsequent bromination at the C4 position, a common functionalization step for pyrazoles, would lead to the final product. mdpi.com The regioselectivity of the initial cyclization is paramount. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity of pyrazole formation, favoring one isomer over the other. conicet.gov.ar This is attributed to the unique properties of these solvents that can influence the reaction pathway. conicet.gov.ar

The table below illustrates the effect of solvents on the regioselectivity of a model pyrazole synthesis reaction.

| 1,3-Diketone | Solvent | Regioisomeric Ratio (A:B) |

|---|---|---|

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 85:15 |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | TFE | 95:5 |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | HFIP | 97:3 |

Furthermore, base-mediated [3+2] cycloaddition reactions represent another strategy where regioselectivity can be controlled. For example, the reaction of 2-alkynyl-1,3-dithianes with sydnones under mild conditions has been shown to produce pyrazoles with excellent regioselectivity. acs.org Such advanced methods could potentially be adapted for the synthesis of precursors to complex pyrazoles like the one in focus.

Emerging Synthetic Techniques for Pyrazole Derivatization

Recent advancements in synthetic organic chemistry have introduced a variety of innovative techniques for the derivatization of pyrazoles, aiming for higher efficiency, selectivity, and sustainability. nih.govresearchgate.net These methods are supplanting classical approaches, offering significant advantages in the synthesis of complex pyrazole structures. exlibrisgroup.com

Catalytic Methods (e.g., Palladium-catalyzed, Copper-catalyzed, Nano-catalysis)

Catalysis plays a pivotal role in modern pyrazole synthesis, with several metals demonstrating high efficacy.

Palladium-catalyzed methods are widely used for C-N and C-C bond formations in pyrazole synthesis. These reactions often involve the coupling of pyrazole derivatives with aryl halides or triflates to produce N-arylpyrazoles. nih.govacs.org For instance, palladium-catalyzed coupling of aryl triflates with pyrazoles using specific phosphine (B1218219) ligands like tBuBrettPhos has been shown to proceed with high yields. acs.org Another notable application is the palladium-catalyzed ring-opening of 2H-azirines with hydrazones, which provides a route to polysubstituted pyrazoles. organic-chemistry.org Palladium has also been employed to direct the arylation of sp3 C-H bonds using a pyrazole directing group, which can later be removed, showcasing the versatility of this catalyst. nih.gov

Copper-catalyzed reactions offer a more economical and greener alternative to palladium. thieme-connect.comrsc.org Copper catalysts have been successfully used in the synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. thieme-connect.com These reactions can often be performed under mild, room temperature conditions. organic-chemistry.org Copper-catalyzed cascade reactions involving oxime acetates, amines, and aldehydes have also been developed to form substituted pyrazoles through a relay oxidation process. rsc.orgrsc.org Furthermore, copper-catalyzed sydnone-alkyne cycloaddition reactions provide a robust, one-pot procedure for constructing 1,4-disubstituted pyrazoles from readily available arylglycines. acs.org

Nano-catalysis has emerged as a highly efficient and sustainable approach in organic synthesis. taylorfrancis.comajgreenchem.com Nanocatalysts offer advantages such as high surface area, mild reaction conditions, and recyclability. taylorfrancis.com Various nano-catalysts, including those based on cobalt oxide, zinc oxide, and graphene oxide, have been employed for the synthesis of pyrazole derivatives. ajgreenchem.compharmacognosyjournal.netpharmacophorejournal.com For example, a novel ionic-liquid-based nano-magnetic catalyst has been used for the one-pot synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating high yields and easy catalyst recovery. tandfonline.com

| Catalytic Method | Typical Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Palladium-catalyzed | Pd(OAc)₂, Pd(dba)₂, Pd(PPh₃)₄ | High efficiency, broad substrate scope, good functional group tolerance | nih.govacs.orgorganic-chemistry.org |

| Copper-catalyzed | CuI, CuBr, Cu(OTf)₂ | Economical, environmentally benign, mild reaction conditions | thieme-connect.comrsc.orgrsc.org |

| Nano-catalysis | ZnO, Co₃O₄, Graphene Oxide, Fe₃O₄@SiO₂ | High yield, recyclability, mild conditions, sustainability | taylorfrancis.compharmacognosyjournal.netpharmacophorejournal.comtandfonline.com |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry is increasingly being adopted for the synthesis of pyrazoles due to its numerous benefits over traditional batch processing. galchimia.comresearchgate.net This technology allows for enhanced control over reaction parameters, improved safety, and easier scalability. galchimia.comacs.org

Continuous-flow systems have been successfully implemented for the synthesis of 3,5-disubstituted pyrazoles through a sequential alkyne homocoupling and Cope-type hydroamination. rsc.org This multistep methodology provides direct access to valuable pyrazoles from simple starting materials without the need to isolate intermediates. rsc.org Another example involves a four-step continuous flow process for converting anilines into pyrazoles, where hazardous intermediates are generated and consumed in situ, thereby increasing the safety of the process. mdpi.com The use of silica-supported copper catalysts in pre-packed cartridges has enabled the continuous flow synthesis of 1,4-disubstituted pyrazoles, which can be scaled up to produce practical quantities of the products. rsc.org The integration of flow chemistry with other technologies, such as automated library synthesis, further accelerates the discovery of novel pyrazole-based compounds. nih.gov

Sustainable Synthetic Approaches (e.g., Microwave-assisted, Ultrasound-assisted, Mechanochemical)

In line with the principles of green chemistry, several energy-efficient and solvent-free methods have been developed for pyrazole synthesis. nih.govcitedrive.comthieme-connect.com

Microwave-assisted synthesis has become a popular technique due to its ability to significantly reduce reaction times and often improve product yields compared to conventional heating methods. rsc.orgresearchgate.netbenthamdirect.comacs.org The synthesis of pyrazole derivatives via the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines has been effectively carried out under microwave irradiation, frequently in solvent-free conditions. researchgate.netnih.gov This method is noted for providing better selectivity and thermal stability. benthamdirect.com For instance, the synthesis of certain pyrazole and oxadiazole hybrids saw reaction times decrease from hours to minutes with improved yields under microwave assistance. acs.org

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. rsc.orgnih.gov This method is particularly useful for processes requiring milder conditions. rsc.org The synthesis of tetrazole-based pyrazolines and isoxazolines has been successfully achieved using ultrasound, highlighting its application in creating complex heterocyclic structures. nih.govnih.gov Copper(I)-catalyzed synthesis of 1,5-disubstituted pyrazoles under ultrasound irradiation has also been reported to enhance reaction rates and yields. asianpubs.org

Mechanochemical synthesis , which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and energy-efficient alternative. rsc.orgresearchgate.net Although less common than microwave or ultrasound methods, mechanochemistry provides distinct sustainability advantages. rsc.orgrsc.org It has been applied to the multicomponent synthesis of pyrano[2,3-c]pyrazoles, demonstrating the potential of this technique in constructing complex heterocyclic systems without the need for solvents. researchgate.net

| Approach | Key Features | Typical Reaction Time | Reference |

|---|---|---|---|

| Microwave-assisted | Reduced reaction times, improved yields, often solvent-free | Minutes | researchgate.netacs.org |

| Ultrasound-assisted | Enhanced reaction rates, milder conditions | 75-90 minutes | asianpubs.org |

| Mechanochemical | Solvent-free, energy-efficient | Varies | researchgate.netrsc.org |

Reaction Chemistry and Advanced Functionalization of 4 Bromo 3 Methoxy 1 Phenyl 1h Pyrazole

Halogen-Metal Exchange Reactions and Organometallic Intermediates

Bromo(hetero)arenes such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole are valuable starting materials for functionalization through metalation reactions. mdpi.comresearchgate.net The bromine atom on the pyrazole (B372694) ring can be readily swapped for a metal, such as lithium or magnesium, through a process known as halogen-metal exchange. This reaction typically involves treating the bromo-pyrazole with a strong organometallic base, like an alkyllithium reagent (e.g., n-butyllithium) or a Grignard reagent, at low temperatures.

This exchange generates highly reactive organometallic intermediates—either a lithiated or magnesiated pyrazole species. These intermediates are powerful nucleophiles and can react with a wide range of electrophiles to introduce new substituents onto the pyrazole core at the C4 position. The development of protocols using a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has enabled these exchanges to be performed under non-cryogenic conditions, even on heterocyclic substrates bearing acidic protons. nih.gov

While direct examples for this compound are not extensively detailed, the directed lithiation of the analogous 4-bromo-1-phenylsulphonylpyrazole provides a relevant model. rsc.org In that case, regioselective metallation occurs at the C5 position due to the directing effect of the sulphonyl group. rsc.org For this compound, halogen-metal exchange is expected to occur at the C4 position, forming a 4-lithiated or 4-magnesiated pyrazole, which can then be trapped by various electrophiles to create new carbon-carbon or carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This class of reactions represents one of the most powerful tools in modern organic synthesis for forming new C-C, C-N, and C-O bonds. The presence of the halogen substituent serves as a versatile handle for introducing aryl, heteroaryl, alkyl, and other functional groups. acs.org Palladium-based catalysts are most commonly employed for these transformations, demonstrating high efficiency and functional group tolerance. rsc.orgrsc.orgnih.gov

Application of this compound in Heck Reactions

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (like this compound) and an alkene. A notable application of this is the reaction of this compound with acrolein diethyl acetal. researchgate.net This transformation successfully yields (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal, demonstrating the utility of the starting material in synthesizing extended conjugated systems. researchgate.net

| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |

| This compound | Acrolein diethyl acetal | Palladium-based catalyst | (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal | Good | researchgate.net |

Palladium-Catalyzed Functionalization at the Bromine Position

The C-Br bond in this compound is susceptible to a range of palladium-catalyzed functionalizations beyond the Heck reaction. These reactions leverage the C-Br bond as a site for introducing diverse molecular fragments. While the primary focus often lies on carbon-carbon bond formation, these methods also allow for the creation of carbon-heteroatom bonds.

An important aspect of the reactivity of substituted halopyrazoles is the potential for chemoselectivity. Research on related 4-bromo N-substituted pyrazoles has shown that it is possible to achieve palladium-catalyzed direct arylation at the C5 position of the pyrazole ring without cleaving the C4-bromine bond. rsc.org This is accomplished using a simple, phosphine-free catalytic system (Pd(OAc)₂ with KOAc as a base), highlighting that the C5-H bond can be more reactive than the C4-Br bond under specific conditions. rsc.org This allows for sequential functionalization, where the C5 position can be modified first, leaving the C4-bromo group available for subsequent cross-coupling reactions, demonstrating the synthetic potential of the bromo substituent. rsc.org

Suzuki-Miyaura Type Coupling Potential

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. This compound is an excellent candidate for this reaction. mdpi.comresearchgate.net The presence of a methoxy (B1213986) group at the C3 position is advantageous, as the corresponding free hydroxyl group can be unfavorable in Suzuki-type couplings. mdpi.comresearchgate.net Masking the hydroxyl as a stable methoxy ether ensures the reaction proceeds efficiently. mdpi.com

Numerous studies have demonstrated the successful Suzuki-Miyaura coupling of various brominated pyrazoles with a wide range of aryl and heteroaryl boronic acids. rsc.orgnih.govacs.org These reactions typically employ a palladium precatalyst, such as those derived from XPhos, in the presence of a base like potassium phosphate (B84403) or potassium carbonate, to afford the coupled products in good to excellent yields. rsc.orgnih.gov This established reactivity underscores the high potential of this compound to be used in similar transformations to synthesize complex biaryl and heteroaryl structures. acs.org

| General Reaction Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazoles | |

| Bromo-pyrazole Substrate | Aryl or heteroaryl bromide |

| Boron Reagent | Aryl or heteroaryl boronic acid or MIDA boronate |

| Catalyst | Palladium acetate (B1210297) (Pd(OAc)₂) or Palladium precatalyst (e.g., XPhos Pd G2) |

| Ligand | Phosphine-based (e.g., SPhos, RuPhos, PCy₃) |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/H₂O or Toluene/H₂O |

| Temperature | 60-100 °C |

| References | rsc.orgnih.govacs.org |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring in this compound is an electron-rich heterocycle, but its reactivity towards electrophilic substitution is influenced by the existing substituents. The methoxy group at C3 is activating, while the bromine at C4 and the N-phenyl group are deactivating and directing. The most reactive site for electrophilic attack on the pyrazole core is the C5 position.

A powerful method for functionalizing this position is through directed ortho-metalation, followed by quenching with an electrophile. For the related 4-bromo-1-phenylsulphonylpyrazole, treatment with phenyl-lithium leads to regioselective deprotonation at the C5 position, creating a 5-lithio derivative. rsc.org This intermediate can then react with various electrophiles to introduce substituents specifically at the C5 position. rsc.org A similar strategy could be envisioned for this compound.

Furthermore, palladium-catalyzed direct C-H arylation offers a modern alternative for functionalizing the C5 position. rsc.org This method allows for the direct coupling of the C5-H bond with aryl bromides, showcasing a high degree of chemoselectivity by leaving the C4-Br bond intact for future transformations. rsc.org

Direct nucleophilic substitution on the pyrazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. Therefore, functionalization of the core is predominantly achieved through electrophilic substitution pathways or metal-catalyzed processes.

Derivatization at the Methoxy and Phenyl Substituents

Beyond the versatile reactivity of the pyrazole core and its bromo substituent, the methoxy and phenyl groups offer additional sites for chemical modification.

The methoxy group at the C3 position is generally stable, which is beneficial for reactions at other sites of the molecule. mdpi.com However, it can be intentionally cleaved if desired. A common method for O-demethylation is treatment with strong Lewis acids or reagents like pyridine (B92270) hydrochloride. mdpi.comresearchgate.net This converts the methoxy group back into a hydroxyl group, yielding 4-bromo-1-phenyl-1H-pyrazol-3-ol. mdpi.comresearchgate.net This hydroxylated pyrazole can then participate in a different set of reactions, such as O-acylation or other derivatizations. researchgate.net

The N-phenyl group can also be modified, typically through electrophilic aromatic substitution. The pyrazole ring attached to the nitrogen acts as a deactivating group, directing incoming electrophiles to the meta and para positions of the phenyl ring. Standard reactions like nitration, halogenation, or Friedel-Crafts reactions could potentially be used to introduce further functionality onto the phenyl substituent, although specific examples for this exact compound are not prominently documented.

Ring-Opening and Rearrangement Reactions of Pyrazole Derivatives

The stability of the aromatic pyrazole ring generally requires energetic conditions for ring-opening or rearrangement reactions to occur. For this compound, specific literature detailing such transformations is limited. However, by examining the general reactivity of substituted pyrazoles, potential pathways can be inferred.

Ring-Opening Reactions:

Ring cleavage of the pyrazole nucleus is a challenging transformation due to its inherent aromatic stability. Typically, such reactions require harsh conditions or specific activation.

Base-Catalyzed Ring Opening: Strong bases can induce the deprotonation at the C3 position of the pyrazole ring, which in some cases can lead to ring-opening. However, for this compound, this pathway is less likely due to the presence of the methoxy group at C3, which is not readily deprotonated.

Oxidative Cleavage: Ozonolysis or treatment with strong oxidizing agents can cleave the pyrazole ring. For instance, the treatment of certain pyrazole-4-sulphonyl chlorides with chlorine in aqueous acetic acid has been shown to result in ring cleavage. This suggests that under specific oxidative conditions, the pyrazole core of the title compound could potentially undergo fragmentation.

Rearrangement Reactions:

Molecular rearrangements of pyrazoles can lead to the formation of other heterocyclic systems or isomeric pyrazoles. These transformations can be triggered by thermal, photochemical, or catalytic means.

Thermal Rearrangements: Heating substituted pyrazoles can induce sigmatropic rearrangements or other isomerization processes. For example, the thermal rearrangement of N-substituted pyrazoles to 4,4'-dipyrazolylmethane has been reported, although the mechanism is specific to the substituents present. For this compound, thermal treatment could potentially lead to complex product mixtures, but specific studies are lacking.

Photochemical Rearrangements: UV irradiation can promote the isomerization of pyrazole derivatives. Photochemical reactions of pyrazoles can lead to the formation of imidazoles or other heterocyclic structures, often through the intermediacy of strained ring systems. The specific outcome of irradiating this compound is not documented, but it represents an area for potential investigation.

Tautomerism: While this compound itself does not exhibit annular tautomerism due to the N1-phenyl substitution, the concept is crucial for its precursors, such as 4-bromo-1-phenyl-1H-pyrazol-3-ol. This precursor exists in equilibrium with its tautomeric form, 4-bromo-1-phenyl-3,5-dihydro-4H-pyrazol-3-one. The position of this equilibrium is influenced by the solvent and substituents. This tautomerism is a key consideration in the synthesis and reactivity of related compounds.

Named Rearrangements:

Dimroth Rearrangement: This rearrangement typically involves the transposition of endocyclic and exocyclic heteroatoms in certain nitrogen-containing heterocycles like triazoles and pyrimidines. While its direct application to pyrazoles is not common, analogous rearrangements in fused pyrazole systems could be envisaged under specific conditions.

Boulton-Katritzky Rearrangement: This rearrangement is characteristic of 3,5-disubstituted 1,2,4-oxadiazoles and leads to the formation of a new heterocyclic system. While not directly applicable to the pyrazole ring itself, it is a relevant concept in the broader context of heterocyclic rearrangements that could potentially be engineered in more complex systems derived from the title compound.

Cornforth-Type Rearrangement: This rearrangement is specific to 4-acyloxazoles. Its principles are generally not applicable to the pyrazole ring system.

Due to the lack of specific experimental data in the scientific literature for the ring-opening and rearrangement reactions of this compound, the following table provides a general overview of potential, but not experimentally confirmed, transformations based on the known chemistry of related pyrazole derivatives.

| Reaction Type | Reagents/Conditions | Potential Products | Remarks |

| Base-Catalyzed Ring Opening | Strong Base (e.g., NaNH2) / High Temperature | Acyclic nitriles or other fragmented products | Highly speculative; requires cleavage of stable C-N and C-C bonds. |

| Thermal Rearrangement | High Temperature (Pyrolysis) | Isomeric pyrazoles or other heterocyclic systems | Product distribution would be highly dependent on the specific conditions and substituent effects. |

| Photochemical Rearrangement | UV Irradiation (e.g., 254 nm) | Imidazole derivatives or other valence isomers | The specific photoproducts are unpredictable without experimental investigation. |

It is important to emphasize that the reactions outlined in the table are hypothetical for this compound and would require dedicated research to validate. The stability of the pyrazole ring makes such transformations challenging, and they often proceed with low selectivity and yield.

Advanced Spectroscopic and Diffraction Characterization of 4 Bromo 3 Methoxy 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netmdpi.com

NMR spectroscopy serves as a cornerstone in the structural determination of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole, offering profound insights into the chemical environment of each nucleus. researchgate.netmdpi.com All NMR spectra were acquired from solutions in deuterated chloroform (B151607) (CDCl₃) on a Bruker Avance 500 instrument. mdpi.com The solvent signal was utilized as an internal standard, referenced to tetramethylsilane (B1202638) (TMS). mdpi.comrsc.org

The ¹H NMR spectrum provides a clear and interpretable proton map of the molecule. The methoxy (B1213986) group protons present as a sharp singlet at 4.05 ppm, integrating to three protons. researchgate.net The protons of the phenyl ring appear as a multiplet between 7.23 and 7.56 ppm. researchgate.net Specifically, the proton at the para position (H-4) of the phenyl ring is observed at 7.23 ppm, while the meta (H-3,5) and ortho (H-2,6) protons are found at 7.42 ppm and 7.56 ppm, respectively. researchgate.net A distinct singlet at 7.78 ppm corresponds to the proton at the C-5 position of the pyrazole (B372694) ring. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound researchgate.net

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 4.05 | s | 3H | OCH₃ |

| 7.23 | m | 1H | Phenyl H-4 |

| 7.42 | m | 2H | Phenyl H-3,5 |

| 7.56 | m | 2H | Phenyl H-2,6 |

| 7.78 | s | 1H | Pyrazole H-5 |

s = singlet, m = multiplet

The ¹³C NMR spectrum further corroborates the molecular structure. The carbon of the methoxy group resonates at 57.5 ppm. researchgate.net The pyrazole ring carbons, C-4 and C-5, are observed at 90.9 ppm and 127.8 ppm, respectively. researchgate.net The phenyl ring carbons exhibit signals at 119.5 ppm (C-2,6), 125.8 ppm (C-4), 129.4 ppm (C-3,5), and 139.7 ppm (C-1). researchgate.net The C-3 carbon of the pyrazole ring, attached to the methoxy group, is found at 161.2 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound researchgate.net

| Chemical Shift (δ) (ppm) | Assignment |

| 57.5 | OCH₃ |

| 90.9 | C-4 (Pyrazole) |

| 119.5 | C-2,6 (Phenyl) |

| 125.8 | C-4 (Phenyl) |

| 127.8 | C-5 (Pyrazole) |

| 129.4 | C-3,5 (Phenyl) |

| 139.7 | C-1 (Phenyl) |

| 161.2 | C-3 (Pyrazole) |

To probe the nitrogen environment within the pyrazole ring, ¹⁵N NMR spectroscopy was employed. The spectrum, referenced against external nitromethane, reveals two distinct signals. researchgate.netmdpi.com The N-1 nitrogen, bonded to the phenyl group, resonates at -187.8 ppm, while the N-2 nitrogen shows a signal at -119.9 ppm. researchgate.net These chemical shifts are characteristic of the nitrogen atoms in a substituted pyrazole ring system. researchgate.net

While specific 2D NMR data for this compound is not detailed in the provided search results, the use of techniques such as COSY, HMBC, and HSQC is standard practice for confirming the connectivity established by ¹H and ¹³C NMR. mdpi.com These experiments would definitively correlate the proton and carbon signals, confirming the assigned structure. For instance, an HMBC experiment would show long-range correlations between the methoxy protons and the C-3 carbon of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netmdpi.com

The presence of key functional groups in this compound is confirmed by IR spectroscopy. The spectrum, recorded using a KBr pellet, displays a characteristic C-H stretching vibration at 2947 cm⁻¹. researchgate.netmdpi.com The aromatic C=C and C=N stretching vibrations are observed as strong bands at 1554 cm⁻¹ and 1502 cm⁻¹. researchgate.netmdpi.com A significant band at 1099 cm⁻¹ is attributed to the C-O stretching of the methoxy group. researchgate.netmdpi.com Furthermore, the bands at 749 cm⁻¹ and 686 cm⁻¹ are characteristic of the out-of-plane C-H bending of the substituted phenyl ring. researchgate.netmdpi.com

Table 3: Key IR Absorption Bands for this compound researchgate.netmdpi.com

| Wavenumber (ν) (cm⁻¹) | Intensity | Assignment |

| 2947 | - | C-H stretch (methoxy) |

| 1554 | Strong | C=C/C=N stretch (aromatic/pyrazole) |

| 1502 | Strong | C=C/C=N stretch (aromatic/pyrazole) |

| 1099 | Strong | C-O stretch (methoxy) |

| 749 | - | C-H bend (phenyl) |

| 686 | - | C-H bend (phenyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netmdpi.com

Electron Ionization Mass Spectrometry (EI-MS) was utilized to determine the molecular weight and analyze the fragmentation pattern of the title compound. The mass spectrum shows the molecular ion peaks (M⁺) at m/z 253 and 255 with a relative intensity ratio of approximately 100:99, which is characteristic of a compound containing one bromine atom. researchgate.net The fragmentation pattern includes a significant peak at m/z 174, corresponding to the loss of the bromine atom ([M-Br]⁺), and a peak at m/z 175, attributed to the [M-Br+H]⁺ fragment. researchgate.net

Table 4: Mass Spectrometry Data for this compound researchgate.net

| m/z | Relative Intensity (%) | Assignment |

| 253/255 | 100/99 | M⁺ |

| 174 | 75 | [M-Br]⁺ |

| 175 | 47 | [M-Br+H]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation of Pyrazole Derivatives

The solid-state structure of pyrazole derivatives is of significant interest due to their wide applications in medicinal and materials chemistry. The arrangement of molecules in a crystal, governed by non-covalent interactions, can influence physical properties such as solubility and stability. X-ray crystallography is the definitive method for determining these three-dimensional structures.

A key structural feature in N-unsubstituted pyrazoles is their ability to form hydrogen-bonded aggregates. nih.gov For instance, the crystal structure of 4-Bromo-1H-pyrazole reveals a trimeric molecular assembly held together by intermolecular N—H⋯N hydrogen bonds. nih.gov This compound is isostructural with its 4-chloro analogue, indicating a predictable packing motif driven by the interplay of the halogen substituent and the N-H functionality. nih.gov In this arrangement, the pyrazole rings form a nearly planar triangular unit. nih.gov

The introduction of a substituent at the N1 position, such as a phenyl group, precludes this N—H⋯N hydrogen bonding and introduces other potential interactions, primarily C—H⋯π and π-π stacking. The planarity of the pyrazole ring is generally maintained, but the dihedral angle between the pyrazole and the N-phenyl ring becomes a critical conformational parameter. In the crystal structure of (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one , which features two phenyl-substituted pyrazole rings, the dihedral angles between the pyrazole ring and its attached phenyl groups are 22.6(2)° and 40.0(1)°. nih.gov This twist is a common feature, representing a balance between conjugative effects that would favor planarity and steric hindrance that favors a twisted conformation.

The presence of a methoxy group introduces further possibilities for intermolecular interactions. While not a strong hydrogen bond acceptor, the oxygen atom can participate in weaker C—H⋯O interactions, which collectively contribute to the stability of the crystal lattice. For example, in the crystal structure of 1-methoxy-2,2,2-tris(pyrazol-1-yl)ethane , chains of molecules are linked by C—H⋯O hydrogen bonds, demonstrating the role of the methoxy group in forming a three-dimensional framework. nih.gov

By synthesizing these observations, one can predict the likely structural characteristics of this compound. The molecule would consist of a planar pyrazole core. The phenyl group at the N1 position would be twisted out of the plane of the pyrazole ring. The crystal packing would not be directed by strong N-H⋯N bonds but rather by a combination of weaker forces. These would likely include C—H⋯O interactions involving the methoxy group, potential C—H⋯Br contacts, and π-π stacking or C—H⋯π interactions involving the phenyl and pyrazole rings. The interplay of these weaker forces would determine the final, complex three-dimensional architecture of the crystal.

Research Findings from Representative Pyrazole Derivatives

To illustrate the principles discussed, crystallographic data from representative pyrazole derivatives are presented below.

Crystallographic Data for 4-Bromo-1H-pyrazole

This structure exemplifies the trimeric, hydrogen-bonded motif common in N-unsubstituted pyrazoles. nih.gov

| Parameter | 4-Bromo-1H-pyrazole |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.141(3) |

| b (Å) | 3.843(2) |

| c (Å) | 14.128(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 875.4(5) |

| Z | 4 |

| Data sourced from Foces-Foces et al. as cited in Rue & Raptis (2021). nih.gov |

Crystallographic Data for (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

This complex structure showcases the influence of N-phenyl substituents on the pyrazole ring's orientation and the types of intermolecular forces present in highly substituted systems. nih.gov

| Parameter | (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1633(4) |

| b (Å) | 10.3708(5) |

| c (Å) | 13.0645(6) |

| α (°) | 84.735(2) |

| β (°) | 81.343(2) |

| γ (°) | 77.019(2) |

| Volume (ų) | 1059.07(9) |

| Z | 2 |

| Data sourced from Ebenezer et al. (2022). nih.gov |

Selected Bond and Torsion Angles

The geometry of the pyrazole core and its substituents is critical. In N-phenyl pyrazoles, the torsion angle between the two rings is a key descriptor of the molecular conformation.

| Feature | (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one |

| Pyrazole/N-Phenyl Dihedral Angle | 22.6(2)° |

| Pyrazole/C-Phenyl Dihedral Angle | 40.0(1)° |

| Key Intermolecular Interaction | C—H⋯O hydrogen bonds |

| Data sourced from Ebenezer et al. (2022). nih.gov |

Coordination Chemistry and Catalytic Applications of Pyrazole Derived Ligands

Pyrazoles as Ligands in Organometallic Catalysis

Pyrazole (B372694) and its derivatives are prized as ligands in organometallic chemistry due to their adaptable coordination modes and the ease with which their electronic and steric properties can be modified. rsc.orgresearchgate.net The presence of both a pyridine-like sp²-hybridized nitrogen and a pyrrole-like nitrogen atom allows pyrazoles to act as neutral donors or, upon deprotonation, as anionic pyrazolato ligands. This dual nature facilitates their use in creating a diverse range of metal complexes with applications in homogeneous catalysis. nih.gov The substituents on the pyrazole ring—in this case, a bromo group at the 4-position, a methoxy (B1213986) group at the 3-position, and a phenyl group at the N1-position—play a crucial role in fine-tuning the catalytic activity of the corresponding metal complex.

N-Donor Ligand Properties of Pyrazoles in Metal Complexes

The interplay of these substituents allows for the precise modulation of the metal-ligand bond, which is critical for catalytic performance. Studies on various substituted pyrazoles have shown that even subtle changes in the substitution pattern can be reliably detected and correlated with the ligand's donor strength. researchgate.net The coordination of pyrazole ligands to a Lewis acidic metal center can also render the pyrazole NH proton more acidic, a feature that is central to the reactivity of protic pyrazole complexes. nih.gov

Design and Synthesis of Functionalized Pyrazole-Based Ligands

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry, allowing for the creation of a vast library of ligands tailored for specific catalytic applications. The synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole itself involves the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with a suitable methylating agent like methyl iodide in the presence of a base. ktu.edu

More broadly, the functionalization of the pyrazole scaffold can be achieved through various synthetic routes:

Cyclocondensation Reactions: A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. By varying the substituents on both reactants, a wide range of substituted pyrazoles can be obtained. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions provide an efficient route to highly functionalized pyrazoles, often with high yields and in a short reaction time. researchgate.net

Post-functionalization: Existing pyrazole rings can be further modified. For instance, C-H activation or cross-coupling reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or other functional groups at specific positions on the pyrazole ring. nih.govrsc.org

This synthetic flexibility is paramount for creating ligands with desired steric bulk, electronic properties, and chirality, which are all critical factors in designing effective catalysts. researchgate.net

Application of Pyrazole-Metal Complexes in Carbon-Carbon Coupling Reactions (e.g., Heck, Suzuki)

Pyrazole-based ligands have been successfully employed in palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura couplings. These reactions are fundamental tools in synthetic organic chemistry for the construction of complex molecules. The ligand's role is to stabilize the active palladium species and to facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. masterorganicchemistry.com

For a ligand like this compound, the bromo substituent offers a potential handle for further functionalization via cross-coupling reactions, allowing for the synthesis of more complex ligand architectures. acs.org In the context of the Suzuki-Miyaura reaction, pyrazole-ligated palladium complexes have demonstrated high catalytic activity. For instance, bulky bis(pyrazolyl)palladium(II) complexes have been shown to effectively catalyze the coupling of aryl bromides with phenylboronic acid. rsc.orgresearchgate.net The steric and electronic properties imparted by the substituents on the pyrazole ring are crucial for achieving high conversions and yields. rsc.org

| Catalyst/Ligand | Reaction | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium complex with pyrazole-derived rNHC ligand | Aqueous Suzuki-Miyaura | 4-bromobenzaldehyde and phenylboronic acid | Moderate to very good | acs.org |

| Bulky bis(pyrazolyl)palladium(II) complex | Suzuki-Miyaura | Bromobenzene and phenylboronic acid | Up to 98% | rsc.org |

| Pyrazolylimine palladium complexes | Suzuki-Miyaura | Aryl bromides and phenylboronic acid | Efficient under mild conditions | researchgate.net |

Pyrazole Ligands in Oxidation and Reduction Catalysis (e.g., Transfer Hydrogenation)

Beyond cross-coupling reactions, pyrazole-metal complexes are active catalysts for oxidation and reduction processes. A notable example is transfer hydrogenation, a reaction that involves the transfer of hydrogen from a donor molecule (like isopropanol) to a substrate (such as a ketone or aldehyde). Ruthenium and manganese complexes featuring pyrazole-based ligands have shown exceptional activity in this transformation. rsc.orgrsc.orgacs.org

The presence of an NH group in protic pyrazole ligands can play a crucial role in the catalytic cycle through metal-ligand cooperation. nih.gov However, even for N-substituted pyrazoles like this compound, the electronic influence of the substituents is key. A well-designed pyrazole ligand can significantly improve the efficiency and functional group tolerance of the metal catalyst. rsc.org For instance, a manganese catalytic system with a pyrazole backbone ligand has demonstrated remarkable efficacy in the transfer hydrogenation of a wide range of ketones and aldehydes. rsc.org

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Manganese with pyrazole ligand | Transfer Hydrogenation | High efficiency and broad substrate scope | rsc.orgrsc.org |

| Ruthenium with pyrazolyl-pyridyl-pyrazole ligand | Transfer Hydrogenation of Ketones | Exceptionally high catalytic activity (TOF up to 720,000 h⁻¹) | acs.org |

| Ruthenium with P-N chelate protic pyrazole ligand | Transfer Hydrogenation | Effective for ketones, nitriles, alkynes, and esters | nih.gov |

Chiral Pyrazole-Derived Ligands in Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major goal in chemistry, aiming to produce enantiomerically pure compounds. Pyrazoles are excellent scaffolds for the design of chiral ligands. nih.gov Chirality can be introduced in several ways:

By attaching a chiral substituent to the pyrazole ring.

By creating a molecule with planar chirality. acs.org

By using a metal center that becomes stereogenic upon coordination. youtube.com

While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands, which can be readily derived from functionalized pyrazoles, are gaining prominence. nih.govresearchgate.net These ligands have been successfully applied in a variety of metal-catalyzed reactions, often outperforming their symmetric counterparts. The synthesis of pyrazoles with distinct functional groups at the 3- and 5-positions, for example, provides access to new asymmetric imine ligands that can be used to construct chiral, mixed-metal complexes. rsc.org Although specific applications of a chiral version of this compound are not reported, its substituted framework is representative of the types of structures that can be adapted for asymmetric catalysis.

Development of Novel Catalytic Systems Based on Pyrazole Scaffolds

Research into pyrazole-based catalysts is continually evolving, with a focus on creating more active, selective, and sustainable catalytic systems. nih.gov The versatility of the pyrazole scaffold allows for its incorporation into more complex ligand architectures, such as pincer ligands, which offer enhanced stability and reactivity to the metal center. nih.gov Protic pyrazoles, in particular, are being explored for their ability to participate in metal-ligand cooperative catalysis, opening up new reaction pathways. nih.gov

The development of novel pyrazole-based catalysts also extends to their application in green chemistry, for example, by designing systems that can operate in environmentally benign solvents like water or by creating recyclable catalysts. acs.orgnih.gov The ongoing exploration of the vast chemical space offered by functionalized pyrazoles promises the discovery of new catalytic systems with improved performance and broader applications in the synthesis of pharmaceuticals, fine chemicals, and materials. rsc.orgresearchgate.net

Future Research Directions and Outlook in 4 Bromo 3 Methoxy 1 Phenyl 1h Pyrazole Chemistry

Exploration of Novel Synthetic Pathways and Advanced Functionalization

The presence of a bromine atom on the pyrazole (B372694) ring makes 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole an ideal candidate for further chemical elaboration. Bromo(hetero)arenes are well-established precursors for a variety of functionalization reactions, particularly transition-metal-catalyzed cross-coupling reactions and metalation. mdpi.com

Future research will likely focus on expanding the scope of these transformations. A primary avenue involves leveraging the bromo-substituent for palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino groups at the 4-position of the pyrazole core, generating libraries of novel compounds. mdpi.comacs.org The methoxy (B1213986) group at the 3-position serves as a stable protecting group for the hydroxyl functionality, which might be unfavorable in certain reactions like metalations or some cross-couplings. mdpi.com Subsequent demethylation could then yield 4-substituted-1-phenyl-1H-pyrazol-3-ols, further increasing molecular diversity. mdpi.com

Moreover, the development of more efficient and sustainable synthetic routes to the core this compound structure itself presents another research frontier. This could involve optimizing existing multi-step syntheses or exploring novel one-pot procedures from readily available starting materials. nih.govresearchgate.netacs.org Mechanochemical methods, such as ball-milling, which have been successfully applied to the synthesis of other pyrazole derivatives, could offer a solvent-free and efficient alternative. researchgate.net

Table 1: Potential Functionalization Reactions

| Reaction Type | Coupling Partner Example | Potential Product Class | Reference Principle |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | 4-Aryl-3-methoxy-1-phenyl-1H-pyrazoles | mdpi.comacs.org |

| Heck Coupling | Acrolein diethyl acetal | (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenals | researchgate.net |

| Sonogashira Coupling | Terminal alkyne | 4-Alkynyl-3-methoxy-1-phenyl-1H-pyrazoles | researchgate.net |

| Buchwald-Hartwig Amination | Secondary amine | 4-Amino-3-methoxy-1-phenyl-1H-pyrazoles | acs.org |

| Halogen-Metal Exchange | n-Butyllithium | 4-Lithio-3-methoxy-1-phenyl-1H-pyrazole | mdpi.com |

Deepening Understanding through Integrated Experimental and Computational Studies

To guide the rational design of new synthetic routes and applications, a deeper understanding of the electronic structure, reactivity, and mechanistic pathways of this compound is crucial. The integration of experimental techniques with computational chemistry provides a powerful approach to achieve this. researchgate.netacs.org

Future investigations should employ a synergistic combination of advanced spectroscopic methods (e.g., 2D NMR, 15N NMR) and single-crystal X-ray diffraction to precisely characterize the structure of the parent compound and its derivatives. mdpi.comnih.govnih.gov These experimental data provide essential benchmarks for validating theoretical models.

Computational studies, primarily using Density Functional Theory (DFT), will be instrumental. researchgate.netnih.gov DFT calculations can predict key properties such as molecular geometry, frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. acs.orgnih.gov This information can elucidate the reactivity of different sites on the molecule, predict the outcomes of reactions, and help to understand the stability of reaction intermediates and transition states. nih.govnih.gov For instance, computational modeling can help rationalize the regioselectivity observed in functionalization reactions and explore the mechanisms of catalytic cycles involving ligands derived from this scaffold. researchgate.net Such integrated studies will accelerate the discovery of new reactions and functional materials. researchgate.netresearchgate.net

Table 2: Proposed Integrated Studies

| Research Area | Experimental Technique | Computational Method | Objective | Reference Principle |

|---|---|---|---|---|

| Structural Elucidation | X-ray Crystallography, NMR | Geometry Optimization (DFT) | Correlate solid-state and solution structures with theoretical models. | nih.govnih.govresearchgate.net |

| Reactivity Prediction | Kinetic Studies, Product Analysis | Fukui Functions, HOMO/LUMO Analysis | Identify the most reactive sites for electrophilic/nucleophilic attack. | acs.orgnih.gov |

| Spectroscopic Analysis | 1H, 13C, 15N NMR, IR | GIAO-NMR, Vibrational Frequency Calc. | Assign spectral signals and confirm proposed structures. | mdpi.comnih.gov |

| Reaction Mechanism | In-situ Monitoring (e.g., NMR, IR) | Transition State Search, IRC Analysis | Elucidate the step-by-step pathway of functionalization reactions. | researchgate.net |

Expanding Catalytic Applications and Ligand Design

The pyrazole scaffold is a cornerstone in coordination chemistry and homogeneous catalysis due to the excellent coordinating ability of its adjacent nitrogen atoms. nih.govbohrium.comresearchgate.net The structure of this compound offers unique opportunities for the design of novel ligands with tunable properties.

Future research will likely explore the synthesis of new ligand systems derived from this pyrazole. The bromo- and methoxy-substituents are key handles for modification. For example, the bromine atom can be replaced with other coordinating groups (e.g., phosphines, pyridyls) via cross-coupling to create bidentate or pincer-type ligands. nih.gov The methoxy group can be deprotected to a hydroxyl group, which can act as a hemilabile coordinating group or a proton-responsive site, potentially influencing the catalytic activity. nih.gov

These new ligands can be complexed with various transition metals (e.g., copper, cobalt, ruthenium, titanium) to generate catalysts for a wide range of organic transformations, including oxidations, hydrogenations, and polymerizations. nih.govbohrium.comrsc.orgarabjchem.org The electronic and steric properties of the ligand, influenced by the substituents on the pyrazole and phenyl rings, can be systematically varied to optimize catalytic performance, selectivity, and stability.

Table 3: Potential Catalytic Systems and Applications

| Ligand Type | Metal Center | Potential Catalytic Application | Reference Principle |

|---|---|---|---|

| Bidentate N,N-Ligand | Copper (Cu) | Oxidation of catechols or alcohols | bohrium.comarabjchem.org |

| Pincer N,N,N-Ligand | Ruthenium (Ru) | Transfer hydrogenation of ketones | nih.gov |

| Bidentate N,O-Ligand | Titanium (Ti) | Ring-opening polymerization of lactide | rsc.org |

| Scorpionate-type Ligand | Cobalt (Co) | Peroxidative oxidation of alkanes | nih.gov |

Role in Materials Science and Advanced Chemical Technologies

The inherent aromatic and heterocyclic nature of the pyrazole ring makes its derivatives promising candidates for applications in materials science. researchgate.netmdpi.com The extended π-conjugated system of this compound suggests its potential as a building block for functional organic materials.

A significant future direction is the synthesis of novel polymers and oligomers. The bromine atom provides a convenient point for polymerization reactions, such as polycondensation or Suzuki polycondensation. These materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as pyrazole azo dyes. nih.govmdpi.com

Furthermore, the ability of the pyrazole core to act as a ligand can be exploited in the construction of metal-organic frameworks (MOFs). bohrium.com By designing derivatives of this compound with multiple coordinating sites, novel porous materials with high surface areas could be developed. These MOFs could find applications in gas storage, separation, and heterogeneous catalysis. There is also emerging interest in using pyrazoline analogues, which can be synthesized from pyrazoles, as antioxidant additives for biofuels, suggesting another potential avenue for pyrazole derivatives in advanced chemical technologies. acs.org

Compound Index

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole?

The synthesis requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 50–120°C) are often needed for cyclization or coupling steps but must avoid decomposition .

- Solvent choice : Polar aprotic solvents (e.g., THF, acetonitrile) or water/THF mixtures enhance reactivity in nucleophilic substitutions or click chemistry .

- Catalysts : Copper sulfate/sodium ascorbate systems are effective for azide-alkyne cycloadditions to generate triazole hybrids .

- Reaction time : Extended durations (e.g., 16–24 hours) ensure completion of multi-step reactions .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Spectroscopy : IR identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns and purity .

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, as demonstrated for pyrazole-thiazole hybrids .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, supported by PubChem data .

Q. How does the bromine substituent influence the compound’s reactivity?

The C-Br bond enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Bromine also facilitates nucleophilic substitutions (e.g., azidation, hydroxylation) for derivatization .

Q. What purification strategies are recommended for this compound?

- Liquid-liquid extraction : Use methylene chloride/water partitioning to remove polar byproducts .

- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates regioisomers .

- Recrystallization : Ethanol or acetonitrile optimizes crystal purity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the bromine atom in biological systems?

- Enzyme inhibition assays : Compare activity of brominated vs. dehalogenated analogs to assess target engagement .

- Docking simulations : Model interactions with active sites (e.g., kinase ATP-binding pockets) to explain potency differences .

- Isotopic labeling : Use ⁸²Br radiolabeling to track biodistribution in vitro .

Q. How should researchers address contradictions in biological activity data across analogs?

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl) to isolate contributions to activity .

- Meta-analysis : Cross-reference datasets from PubChem and ECHA to validate trends .

- Crystallographic studies : Resolve steric/electronic effects of substituents on target binding .

Q. What strategies enhance pharmacophore design for antimicrobial or antitumor applications?

Q. What are the challenges in designing multi-step derivatization protocols?

- Compatibility of functional groups : Protect methoxy groups during bromination using trimethylsilyl ethers .

- Sequential coupling : Prioritize Cu-catalyzed azide-alkyne cycloaddition before Suzuki couplings to avoid side reactions .

- Scalability : Optimize microwave-assisted synthesis for high-throughput generation of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.